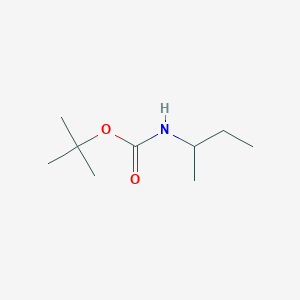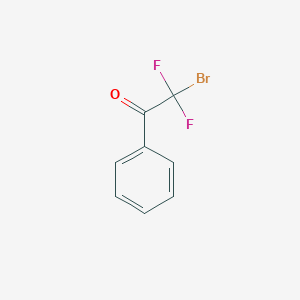
(S)-tert-Butyl sec-butylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl sec-butylcarbamate is a chemical compound with the molecular formula C9H19NO2. It is also known as sec-butyl-carbamic acid tert-butyl ester. This compound is used in various industrial and scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester typically involves the reaction of sec-butylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water, leading to the formation of sec-butylamine and tert-butyl alcohol.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Hydrolysis: sec-Butylamine and tert-butyl alcohol.
Substitution Reactions: Various substituted carbamates depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: In studies involving enzyme inhibition and protein modification.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by forming a covalent bond with the active site of the enzyme, thereby blocking its activity. The pathways involved in its action depend on the specific enzyme or protein it interacts with.
Comparison with Similar Compounds
Carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester can be compared with other similar compounds such as:
- Carbamic acid, (1-methylpropyl)-, 1,1-dimethylpropyl ester
- Carbamic acid, (1-methylpropyl)-, 1,1-dimethylbutyl ester
These compounds share similar chemical structures but differ in the length and branching of the alkyl groups attached to the carbamate moiety. The unique properties of carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester, such as its reactivity and stability, make it distinct from these similar compounds.
Properties
CAS No. |
134953-64-3 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
tert-butyl N-butan-2-ylcarbamate |
InChI |
InChI=1S/C9H19NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h7H,6H2,1-5H3,(H,10,11) |
InChI Key |
JOLOYYRHPUVBJM-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)NC(=O)OC(C)(C)C |
Synonyms |
Carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azaspiro[4.6]undecan-3-one](/img/structure/B157126.png)
![2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol](/img/structure/B157131.png)
![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B157133.png)


![4,5-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-2(3H)-ONE](/img/structure/B157139.png)








